L-Threonyl-L-prolyl-L-valyl-L-valyl-L-valyl-L-prolyl-L-proline
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Overview
Description
L-Threonyl-L-prolyl-L-valyl-L-valyl-L-valyl-L-prolyl-L-proline is a peptide compound composed of a sequence of amino acids: threonine, proline, and valine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-prolyl-L-valyl-L-valyl-L-valyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-prolyl-L-valyl-L-valyl-L-valyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like threonine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can break disulfide bonds, resulting in free thiol groups.
Scientific Research Applications
L-Threonyl-L-prolyl-L-valyl-L-valyl-L-valyl-L-prolyl-L-proline has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Threonyl-L-prolyl-L-valyl-L-valyl-L-valyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, protein synthesis, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-L-histidyl-L-leucyl-L-threonyl-L-prolyl-L-glutamic Acid
- L-Valyl-L-threonyl-L-prolyl-L-valyl-L-alanyl-L-threonyl-L-alaninamide
Uniqueness
L-Threonyl-L-prolyl-L-valyl-L-valyl-L-valyl-L-prolyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specific research and industrial applications.
Properties
CAS No. |
922713-35-7 |
---|---|
Molecular Formula |
C34H57N7O9 |
Molecular Weight |
707.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C34H57N7O9/c1-17(2)25(36-28(43)21-11-8-14-39(21)32(47)24(35)20(7)42)29(44)37-26(18(3)4)30(45)38-27(19(5)6)33(48)40-15-9-12-22(40)31(46)41-16-10-13-23(41)34(49)50/h17-27,42H,8-16,35H2,1-7H3,(H,36,43)(H,37,44)(H,38,45)(H,49,50)/t20-,21+,22+,23+,24+,25+,26+,27+/m1/s1 |
InChI Key |
HRZPGQNYSKZANM-GVPYTFFNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)O)N |
Origin of Product |
United States |
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